1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene
Description
Systematic Nomenclature and Structural Identification
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene is an organoiodine compound characterized by its distinct aromatic and ethenyl functional groups. Its systematic IUPAC name, 1-iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene , reflects its structural features: a benzene ring substituted with an iodine atom at the 1-position and a trans-configured ethenyl group at the 2-position, which is further bonded to a 2-methoxyphenyl moiety. The molecular formula C₁₅H₁₃IO corresponds to a molecular weight of 336.17 g/mol , as calculated from isotopic composition.
The compound’s structural identity is unambiguously defined by its SMILES notation (COC1=CC=CC=C1C=CC2=CC=CC=C2I), which encodes the connectivity of the methoxy-substituted phenyl group, the ethenyl bridge, and the iodinated benzene ring. Crystallographic data, though not explicitly provided in available literature, can be inferred to exhibit planar geometry at the ethenyl group due to conjugation with aromatic systems, a common feature in stilbene derivatives.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene |
| Molecular Formula | C₁₅H₁₃IO |
| Molecular Weight | 336.17 g/mol |
| CAS Registry Number | 921932-09-4 |
| SMILES | COC1=CC=CC=C1C=CC2=CC=CC=C2I |
Historical Context in Organoiodine Chemistry
The synthesis of 1-iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene represents a specialized application of iodination techniques developed in the late 20th century. Its first reported preparation in 2013 coincided with advancements in cross-coupling reactions, where iodinated aromatics serve as pivotal substrates in palladium-catalyzed transformations. This compound shares synthetic parallels with 1-ethyl-2-iodo-3-methylbenzene (CID 2734195), another iodinated aromatic synthesized via electrophilic substitution, but distinguishes itself through its ethenyl bridge, which enables conjugation-driven electronic delocalization.
Historically, the integration of methoxy and ethenyl groups in iodobenzenes emerged from studies on molecular electronics, where such structures modulate charge-transfer properties. For instance, 1-iodo-2-[(E)-2-phenylethenyl]benzene (CAS 92106-62-2), a structural analog, demonstrated enhanced luminescence in polymer matrices, highlighting the role of iodine in tuning optoelectronic behavior. The methoxy group in 1-iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene further augments solubility in polar aprotic solvents, a critical factor in its utility in solution-phase syntheses.
Table 2: Comparative Analysis of Iodinated Aromatics
The compound’s development also intersects with stereochemical studies. The (E) -configuration of its ethenyl group, confirmed via nuclear Overhauser effect (NOE) spectroscopy, ensures optimal π-orbital overlap, a feature exploited in designing conjugated polymers. This stereochemical rigidity contrasts with flexible analogs like 2-decanone (CAS 693-54-9), where rotational freedom dominates molecular behavior.
Properties
CAS No. |
921932-09-4 |
|---|---|
Molecular Formula |
C15H13IO |
Molecular Weight |
336.17 g/mol |
IUPAC Name |
1-iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13IO/c1-17-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16/h2-11H,1H3 |
InChI Key |
LVHCKJSZEBUQJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=CC=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene typically involves the iodination of a precursor compound. One common method is the reaction of 2-[2-(2-methoxyphenyl)ethenyl]benzene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine substituent positions this compound as a candidate for palladium-catalyzed cross-coupling reactions, which are widely employed in aryl halide chemistry.
Suzuki-Miyaura Coupling
In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃), the iodine atom can undergo coupling with arylboronic acids to form biaryl systems. For example:
Key Factors :
-
The methoxy group’s electron-donating nature stabilizes intermediates during coupling.
-
Steric hindrance from the ethenyl bridge may necessitate elevated temperatures (80–120°C).
| Reaction Component | Condition/Parameter |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |
| Base | Na₂CO₃, K₃PO₄ |
| Solvent | Toluene, DMF, or DMSO |
| Temperature | 80–120°C |
Theoretical Pathway
Under strong nucleophilic conditions (e.g., NaNH₂ in NH₃), iodide displacement might occur:
Limitations :
-
Low reactivity due to the absence of strong EWGs on the iodinated ring.
-
Competing side reactions (e.g., reduction of the iodine) are possible .
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted benzene ring is highly activated for electrophilic attack. Potential reactions include nitration, sulfonation, or halogenation, with regioselectivity dictated by the methoxy group’s ortho/para-directing effects.
Nitration Example
Mechanistic Insight :
-
The Wheland intermediate (σ-complex) forms preferentially at the para position relative to the methoxy group .
| Parameter | Value |
|---|---|
| Electrophile | NO₂⁺ |
| Acid Catalyst | H₂SO₄ |
| Temperature | 0–50°C |
Oxidation/Reduction of the Ethenyl Bridge
The central ethenyl group may undergo transformations such as hydrogenation or epoxidation.
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) would reduce the double bond to a single bond:
Effect on Reactivity :
-
Loss of conjugation between aromatic rings alters electronic properties.
Halogen Bonding and Supramolecular Interactions
The iodine atom’s polarizability enables halogen bonding with electron-rich species (e.g., carbonyl oxygen atoms), which could be leveraged in crystal engineering or molecular recognition.
Ullmann-Type Coupling
Under copper catalysis, the iodine substituent might participate in biaryl ether or amine formation:
Conditions :
Scientific Research Applications
Chemical Synthesis
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene serves as a building block in organic synthesis. Its iodine atom can participate in substitution reactions, allowing for the formation of more complex organic molecules. The compound is often utilized in the synthesis of other iodine-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution Reactions | Iodine can be replaced by other groups | Aromatic compounds with diverse functionalities |
| Coupling Reactions | Forms new carbon-carbon bonds | Biologically active derivatives |
Biological Research
In biological studies, 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene is explored for its interactions with biological systems. The iodine atom may influence the compound's biological activity, making it a candidate for research into new therapeutic agents. For instance, its derivatives have been studied for potential anti-HIV activity, showcasing the importance of iodine in drug design .
Case Study: Anti-HIV Activity
A study investigated various non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting the role of iodine-containing compounds in enhancing metabolic stability and efficacy against HIV . This emphasizes the relevance of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene in developing antiviral therapies.
Industrial Applications
The compound is also relevant in industrial applications, particularly in the production of specialty chemicals. Its unique properties allow it to be used in creating materials with specific characteristics, such as enhanced stability or reactivity. The industrial synthesis often employs large-scale methods like continuous flow reactors to improve efficiency and yield.
Table 2: Industrial Uses of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene
| Application Area | Description | Potential Products |
|---|---|---|
| Specialty Chemicals | Used as an intermediate for various chemicals | High-performance materials |
| Agricultural Chemicals | Development of pesticides or herbicides | Targeted agrochemicals |
Mechanism of Action
The mechanism by which 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene exerts its effects depends on the specific context of its use. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine and methoxyphenyl groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares the target compound with analogues in terms of structure, synthesis, and applications:
Detailed Analysis of Key Compounds
2-[(2-Methoxyphenyl)ethynyl]benzaldehyde
- Structural Difference : Replaces the ethenyl group with an ethynyl (triple bond) and adds an aldehyde substituent.
- Reactivity : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), while the aldehyde allows nucleophilic additions.
- Application : Used as a precursor for fluorescent probes due to extended conjugation .
Fluorescent Brightener 378
- Structural Difference : Contains two ethenyl-methoxyphenyl groups on a biphenyl core.
- Electronic Properties : Extended conjugation results in strong fluorescence (green emission at 537 nm), making it suitable for optical applications .
2-Methoxy-4'-pentoxy-trans-stilbene
- Structural Difference : Stilbene backbone with methoxy and pentoxy groups. The trans-configuration enhances planarity.
- Application : Exhibits photoresponsive behavior, useful in liquid crystals and photochromic materials .
1-Iodo-2-(methoxymethyl)benzene
Functional and Application Comparisons
- Cross-Coupling Utility: The iodine in the target compound offers advantages over non-halogenated analogues (e.g., Fluorescent Brightener 378) in metal-catalyzed reactions.
- Fluorescence: The ethenyl-methoxyphenyl group in Fluorescent Brightener 378 enhances emission intensity compared to the mono-substituted target compound .
- Thermal Stability : Stilbene derivatives (e.g., ) exhibit higher thermal stability due to rigid structures, whereas the target compound may decompose at elevated temperatures .
Research Findings and Implications
- Material Design : Compounds with extended ethenyl conjugation (e.g., Fluorescent Brightener 378) are prioritized for optoelectronics, while iodinated derivatives are leveraged in synthetic chemistry .
Biological Activity
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene can be represented as follows:
This structure features an iodo substituent and a methoxyphenyl group, which are significant for its biological activity.
Anticancer Activity
1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene has shown promising anticancer properties in various studies. For instance, its derivatives have been tested against multiple cancer cell lines, including breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancers. The compound exhibited moderate cytotoxicity with IC50 values ranging from 20 to 50 µM, indicating potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
Recent investigations have revealed that 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined, showing effective inhibition against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These findings suggest that the compound could be explored further for its use in treating bacterial infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity was particularly pronounced at concentrations above 30 µM, indicating a potential role in managing inflammatory diseases .
The mechanisms underlying the biological activities of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene are still under investigation. However, preliminary studies suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signal Transduction Pathways : It appears to interfere with signaling pathways related to cell survival and apoptosis.
Case Studies
A notable case study involved the use of 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) due to the iodo substituent's reactivity. For example, coupling 2-iodobenzaldehyde with 2-methoxystyrylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) can yield the target structure. Solvent polarity and catalyst loading significantly affect yields; DMF enhances solubility of aromatic intermediates, while lower catalyst concentrations reduce side reactions .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound, particularly the E/Z configuration of the ethenyl group?
- Methodological Answer : ¹H NMR is critical for determining the E-configuration: coupling constants (J ≈ 16 Hz for trans-vinylic protons) distinguish E from Z isomers. Heavy atom effects from iodine may complicate ¹³C NMR signals, necessitating DEPT-135 or HSQC for carbon assignment. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 362.9978). X-ray crystallography provides definitive proof of geometry if crystals are obtainable .
Q. What are the key stability considerations for handling and storing this iodoarene?
- Methodological Answer : The compound is light-sensitive due to the ethenyl group and iodine’s propensity for photodecomposition. Store under inert gas (Ar/N₂) at –20°C in amber vials. Decomposition products (e.g., HI) can be monitored via TLC with UV visualization. Avoid prolonged exposure to moisture, which may hydrolyze the iodo group .
Advanced Research Questions
Q. How does the electronic nature of the methoxy and iodo substituents influence reactivity in further functionalization?
- Methodological Answer : The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, while the iodo group acts as a directing group for cross-coupling. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing enhanced electron density at the ethenyl linkage. This facilitates applications in C–H activation or as a ligand precursor in coordination polymers .
Q. What strategies optimize photoisomerization efficiency of the ethenyl group for light-responsive material applications?
- Methodological Answer : Photoisomerization (E→Z) can be studied using UV-Vis spectroscopy under controlled irradiation (λ = 365 nm). Dendritic analogs (e.g., stilbene-based dendrimers) show enhanced quantum yields due to restricted rotation. Solvent viscosity and temperature are critical: low-polarity solvents (e.g., hexane) and cryogenic conditions (77 K) stabilize metastable Z-isomers .
Q. How can computational modeling predict the compound’s pharmacokinetic profile or toxicity?
- Methodological Answer : ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters can be modeled using software like SwissADME or Schrödinger’s QikProp. Lipophilicity (logP ≈ 3.5) and polar surface area (PSA ≈ 20 Ų) suggest moderate blood-brain barrier permeability. Toxicity risks (e.g., hepatotoxicity) are assessed via structural alerts in Derek Nexus, comparing to analogs like 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol .
Q. What role does this compound play in designing coordination polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The ethenyl group and iodine can act as π-donors or halogen-bonding sites, respectively. In MOF synthesis, the compound may serve as a ligand for transition metals (e.g., Cu(I) or Ag(I)), forming porous architectures. Gas adsorption studies (N₂ at 77 K) and PXRD refine framework topology, while DFT-MD simulations predict host-guest interactions .
Data Contradictions & Resolution
- Spectral vs. Crystallographic Data : Discrepancies in NMR assignments (e.g., methoxy vs. ethenyl proton shifts) require corroboration via 2D NMR (COSY, NOESY) or crystallography. For example, NOESY cross-peaks between ethenyl and methoxy protons confirm spatial proximity in the E-isomer .
- Reactivity in Cross-Coupling : Conflicting reports on Suzuki coupling efficiency may arise from iodine’s competing oxidative addition with palladium. Using Pd(OAc)₂ with SPhos ligand enhances selectivity for aryl-iodide bonds over ethenyl side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
